molecular formula C15H8O7 B1211324 Emodic acid

Emodic acid

Cat. No. B1211324
M. Wt: 300.22 g/mol
InChI Key: ZJXVNNSMRGTDBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-trihydroxy-9,10-dioxo-2-anthracenecarboxylic acid is a trihydroxyanthraquinone.

Scientific Research Applications

1. Cancer Research

Emodic acid, an anthraquinone-type analog isolated from Asphodelus microcarpus, has been identified as a potent inhibitor of the proliferation and metastatic ability of breast cancer cells. Studies have demonstrated its effectiveness in controlling the migratory and invasive ability of breast cancer cells by inhibiting cell-intrinsic NF-κB activity and the expression of downstream target molecules (Abdellatef et al., 2021). Additionally, emodic acid has been linked to the generation of reactive oxygen species (ROS) in chemotherapeutic contexts, particularly when conjugated with gonadotropin-releasing hormone (GnRH), suggesting potential applications in targeted photodynamic chemotherapy (Rahimipour et al., 2001).

2. Pharmacological Potential

Emodic acid has been identified as a scaffold for the development of novel JAK2 inhibitors, with structure-based high-throughput virtual screening revealing its potential in inhibiting JAK2 enzyme activity and autophosphorylation in human cells. This suggests its utility in developing treatments for disorders involving abnormal JAK2 activity (Zhong et al., 2015).

3. Anti-Inflammatory Applications

Studies have shown that emodic acid, derived from the roots of Rheum officinale Baill, exhibits anti-inflammatory properties. It has been effective in treating cholestatic hepatitis by antagonizing pro-inflammatory cytokines and mediators, inhibiting oxidative damage, and improving hepatic microcirculation (Ding et al., 2008).

4. Biomedical Research

In the context of biomedical research, emodic acid has been explored in various studies. For instance, it has been used in the development of renewable-biomolecule-based full lithium-ion batteries, indicating its potential in sustainable energy storage applications (Hu et al., 2016).

5. Therapeutic Research

Emodin, a derivative of emodic acid, has been widely studied for its pharmacological properties, including anticancer, hepatoprotective, anti-inflammatory, antioxidant, and antimicrobial activities. However, it is also noted for potential hepatotoxicity, kidney toxicity, and reproductive toxicity at high doses or long-term use (Dong et al., 2016).

6. Nanotechnology Applications

The use of emodic acid in nanotechnology has been explored, particularly in the preparation and evaluation of novel emodin-loaded nanoemulsions. These studies focus on optimizing the delivery systems for emodin, enhancing its antitumor activity, and improving its bioavailability (Jiang et al., 2020).

properties

Product Name

Emodic acid

Molecular Formula

C15H8O7

Molecular Weight

300.22 g/mol

IUPAC Name

4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid

InChI

InChI=1S/C15H8O7/c16-6-3-8-12(10(18)4-6)14(20)11-7(13(8)19)1-5(15(21)22)2-9(11)17/h1-4,16-18H,(H,21,22)

InChI Key

ZJXVNNSMRGTDBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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